molecular formula C14H15N5S B12539066 Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- CAS No. 741250-20-4

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-

Cat. No.: B12539066
CAS No.: 741250-20-4
M. Wt: 285.37 g/mol
InChI Key: IWABPESLGHOJPB-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- is a chemical compound with the molecular formula C12H11N5S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group and a di-2-pyridinylmethylene moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be synthesized through the reaction of di-2-pyridyl ketone with thiosemicarbazide under specific conditions . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Di-2-pyridyl ketone+ThiosemicarbazideHydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-\text{Di-2-pyridyl ketone} + \text{Thiosemicarbazide} \rightarrow \text{Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-} Di-2-pyridyl ketone+Thiosemicarbazide→Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be compared with similar compounds such as:

Properties

CAS No.

741250-20-4

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

1-(dipyridin-2-ylmethylideneamino)-3-ethylthiourea

InChI

InChI=1S/C14H15N5S/c1-2-15-14(20)19-18-13(11-7-3-5-9-16-11)12-8-4-6-10-17-12/h3-10H,2H2,1H3,(H2,15,19,20)

InChI Key

IWABPESLGHOJPB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2

Origin of Product

United States

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